molecular formula C20H21NO5S B2601771 Methyl 2-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzoate CAS No. 1448029-03-5

Methyl 2-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzoate

Cat. No.: B2601771
CAS No.: 1448029-03-5
M. Wt: 387.45
InChI Key: YJBRYACYRQIYEO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Esters, like “Methyl 2-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzoate”, can undergo various reactions . They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Esters can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters .

Scientific Research Applications

Metabolic Pathways and Enzymatic Studies

The metabolism of novel compounds, including those related to Methyl 2-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzoate, involves various cytochrome P450 enzymes. For example, the study on the metabolism of a novel antidepressant provides insights into the oxidative metabolism pathways involving human liver microsomes and recombinant enzymes, leading to the formation of several metabolites through enzymatic actions (Hvenegaard et al., 2012).

Chemical Synthesis and Regioselectivity

Investigations into the solvent's influence on the regioselectivity of sulfoxide thermolysis in β-Amino-α-sulfinyl esters reveal the critical role of solvent choice in determining the outcomes of chemical reactions involving sulfoxides, which are structurally related to the target compound (Bänziger et al., 2002).

Biological Evaluation and Inhibitory Activity

Substituted benzenesulfonamides, structurally related to this compound, have been synthesized and evaluated as potent inhibitors of membrane-bound phospholipase A2. These compounds showed significant potential in reducing the size of myocardial infarction in rat models, indicating their therapeutic potential (Oinuma et al., 1991).

Mass Spectrometry and Analytical Profiles

The analysis of growth hormone secretagogues through tandem mass spectrometry, including compounds structurally related to this compound, demonstrates the capabilities of modern analytical techniques in identifying and characterizing novel pharmaceutical compounds (Qin, 2002).

Properties

IUPAC Name

methyl 2-[4-(benzenesulfonyl)piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-26-20(23)18-10-6-5-9-17(18)19(22)21-13-11-16(12-14-21)27(24,25)15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBRYACYRQIYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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